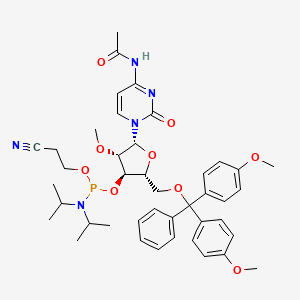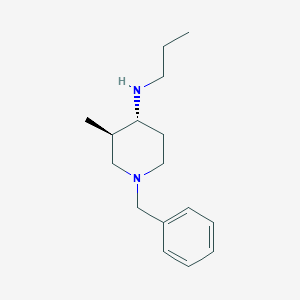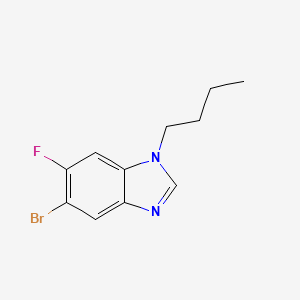
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gastric inhibitory polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone . It was first isolated in 1973 from porcine small intestine . GIP is produced and secreted by the enteroendocrine K cells, which are dispersed throughout the small intestine, with a preference for the duodenum and proximal jejunum . It plays a key role in regulating insulin secretion and glucose metabolism .
Synthesis Analysis
The GIP gene is located on chromosome 17 (17q21.32) and encodes for a preprohormone of 153 amino acids . GIP corresponds to residues 52–93 of the preprohormone . The majority of GLP-1-producing L cells are located in the distal gut, whereas GIP is synthesized within K cells predominantly localized to the duodenum .Molecular Structure Analysis
GIP is a 42-amino acid peptide hormone . The characterization of cDNA clones encoding this hormone indicates that it is derived by proteolytic processing of a 153-amino acid precursor .Physical And Chemical Properties Analysis
GIP is a solid, relatively small round granule of 200–300 nm . It is a peptide hormone secreted by neuroendocrine cells of the proximal small intestine .作用機序
GIP is considered one of the most potent incretin hormones involved in postprandial insulin response . In the pancreas, GIP stimulates insulin secretion by beta cells, following the increased plasma glucose level after meals . GIP also enhances glucagon secretion . GIP receptors, class-II G-protein coupled receptors, are widely distributed . They are expressed on pancreatic beta cells, adipocytes, bone, adrenal cortex, heart, pituitary, cerebral cortex, hippocampus, and olfactory bulb . The widespread distribution of GIP receptors can explain the different extra-pancreatic functions of the hormone, such as lipid and adipose metabolism, bone turnover, and neuro-signaling mechanisms .
将来の方向性
There are probably further clinically useful effects of GIP that require investigation . For instance, the glucoregulatory and anorectic activities of GIP have supported the development of incretin-based therapies for the treatment of type 2 diabetes and obesity . Furthermore, GIP-secreting neuroendocrine tumors are rarely described, indicating a potential area for future research .
特性
CAS番号 |
11063-17-5 |
|---|---|
分子式 |
C225H342N60O66S1 |
分子量 |
4975.55 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)
